2-Fluoro-4-octylaniline chemical structure and properties
2-Fluoro-4-octylaniline chemical structure and properties
An In-depth Technical Guide to 2-Fluoro-4-octylaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 2-Fluoro-4-octylaniline (CAS No. 2629323-67-5), a substituted aniline derivative of increasing interest in chemical synthesis. This document details the molecule's chemical structure, physicochemical properties, and a thorough spectroscopic and analytical profile. A proposed synthetic pathway is outlined with a discussion of the underlying chemical principles. The guide further explores the compound's reactivity and its potential applications as a key intermediate, particularly in the fields of drug discovery and materials science, where the strategic incorporation of fluorine and lipophilic alkyl chains is paramount. Safety protocols and handling guidelines based on analogous compounds are also provided to ensure safe laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.
Chemical Identity and Molecular Structure
2-Fluoro-4-octylaniline is an aromatic amine characterized by a benzene ring substituted with an amino group, a fluorine atom, and an octyl group. The specific arrangement of these functional groups dictates its unique chemical behavior and physical properties. The ortho-fluoro substitution significantly influences the electronic properties of the amino group, while the para-octyl chain imparts considerable lipophilicity.
Caption: 2D Chemical Structure of 2-Fluoro-4-octylaniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Fluoro-4-octylaniline | N/A |
| CAS Number | 2629323-67-5 | |
| Molecular Formula | C₁₄H₂₂FN | |
| Molecular Weight | 223.33 g/mol | |
| SMILES | CCCCCCCCc1ccc(c(c1)F)N | |
| MDL Number | MFCD32875864 |
Physicochemical Properties
The physical properties of 2-Fluoro-4-octylaniline are largely dictated by its molecular structure. The long octyl chain contributes to a higher boiling point and lower water solubility compared to simpler anilines, while the fluorine and amine groups allow for moderate polarity.
Table 2: Physicochemical Data
| Property | Value | Rationale & Comments |
| Appearance | Expected to be a liquid, possibly light yellow to brown. | Aniline derivatives are often liquids at room temperature and can darken upon exposure to air and light due to oxidation. |
| Boiling Point | Not experimentally determined. Predicted to be >250 °C at 760 mmHg. | The high molecular weight and long alkyl chain significantly increase the boiling point compared to simpler analogs like 2-fluoroaniline. |
| Density | Not experimentally determined. Predicted to be ~0.9-1.0 g/mL. | Similar substituted anilines and alkylbenzenes fall within this range. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | The hydrophobic C₈H₁₇ chain dominates the molecule's solubility profile, making it highly soluble in nonpolar to moderately polar organic solvents. |
Role of Fluorine in Drug Design
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and its presence in 2-Fluoro-4-octylaniline makes this compound a valuable building block. Judicious placement of fluorine can profoundly influence a drug candidate's properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.
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Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the molecule, leading to more potent interactions with target receptors through dipole-dipole or hydrogen bonding interactions.
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Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the aniline amine. This modification can be critical for optimizing a drug's solubility and ionization state at physiological pH.
Given these benefits, intermediates like 2-Fluoro-4-octylaniline are sought after for synthesizing novel therapeutics where fine-tuning of pharmacokinetic and pharmacodynamic profiles is essential.
Spectroscopic and Analytical Profile
The structural features of 2-Fluoro-4-octylaniline give rise to a distinct analytical signature. The following data are predicted based on established principles of spectroscopy and analysis of analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Signature |
| ¹H NMR | Aromatic Protons | 3 signals in the range of δ 6.5-7.5 ppm, exhibiting complex splitting due to H-H and H-F coupling. |
| Amino Protons (NH₂) | A broad singlet around δ 3.5-4.5 ppm, which may exchange with D₂O. | |
| Aliphatic Protons (Octyl) | A triplet for the benzylic CH₂ (~δ 2.5 ppm), multiplets for the internal (CH₂)₆ (~δ 1.2-1.6 ppm), and a triplet for the terminal CH₃ (~δ 0.9 ppm). | |
| ¹³C NMR | Aromatic Carbons | 6 distinct signals in the aromatic region (~δ 110-150 ppm). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). |
| Aliphatic Carbons | Signals in the range of δ 14-35 ppm corresponding to the eight carbons of the octyl chain. | |
| ¹⁹F NMR | Fluorine | A single signal, likely a multiplet due to coupling with ortho and meta protons, in the typical range for fluoroaromatics. |
| IR Spectroscopy | N-H Stretch (Amine) | Two characteristic medium-intensity bands in the 3350-3500 cm⁻¹ region. |
| C-H Stretch (Aliphatic) | Multiple sharp bands in the 2850-2960 cm⁻¹ region. | |
| C=C Stretch (Aromatic) | Peaks around 1500-1600 cm⁻¹. | |
| C-F Stretch | A strong, characteristic band in the 1200-1280 cm⁻¹ region. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | A peak at m/z = 223. |
| Fragmentation | A prominent fragment from benzylic cleavage at m/z = 124 ([M-C₇H₁₅]⁺). Loss of the amino group or fluorine is less common. |
Synthesis and Experimental Protocols
While a specific documented synthesis for 2-Fluoro-4-octylaniline is not widely published, a robust and logical synthetic route can be proposed based on standard organic transformations. The most common approach for preparing anilines is the reduction of the corresponding nitroaromatic compound.
Caption: A plausible multi-step synthetic pathway to 2-Fluoro-4-octylaniline.
Generalized Protocol for Nitro Group Reduction (Step 6)
This protocol outlines the final and most critical step in the proposed synthesis: the reduction of 2-Fluoro-4-octyl-1-nitrobenzene to the target aniline.
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System Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 2-Fluoro-4-octyl-1-nitrobenzene (1.0 eq).
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Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is critical for ensuring the solubility of the starting material and facilitating the reaction.
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Reagent Addition:
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Method A (Catalytic Hydrogenation): Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%). The system is then purged with nitrogen and placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). This method is clean, often high-yielding, and the catalyst can be removed by simple filtration.
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Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid (HCl). This is a classic and robust method for nitro group reduction.
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Reaction Execution:
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Method A: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Method B: Heat the reaction mixture to reflux (typically 60-80 °C). The reaction is usually complete within a few hours. Monitor by TLC.
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Work-up and Purification:
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Method A: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
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Method B: Cool the reaction mixture and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.
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Extraction: Transfer the resulting mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-Fluoro-4-octylaniline.
Safety and Handling
While specific toxicity data for 2-Fluoro-4-octylaniline is not available, its safety profile can be inferred from data on analogous compounds such as 4-octylaniline and other fluoroanilines. Anilines as a class are toxic and should be handled with care.
Table 4: Hazard Identification and Precautionary Statements
| Category | Information | Source(s) |
| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | Inferred from 4-octylaniline |
| Signal Word | Danger | Inferred from 4-octylaniline and other fluoroanilines |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. | Inferred from analogous compounds |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Inferred from analogous compounds |
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-4-octylaniline is a strategically designed chemical intermediate with significant potential for application in advanced synthesis. Its trifunctional nature—a reactive aniline core, a metabolically robust fluorine substituent, and a lipophilic octyl chain—makes it a highly valuable building block for the construction of complex molecules in pharmaceutical and materials science research. This guide has provided a detailed technical overview of its structure, properties, and safe handling, offering a solid foundation for its use in the laboratory.
